molecular formula C12H15NO B6357419 5-(p-Tolyl)piperidin-2-one CAS No. 851461-34-2

5-(p-Tolyl)piperidin-2-one

Cat. No.: B6357419
CAS No.: 851461-34-2
M. Wt: 189.25 g/mol
InChI Key: BBGFKPFHCUFMOW-UHFFFAOYSA-N
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Description

5-(p-Tolyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) at the 5-position of the piperidinone ring adds to its structural uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of p-tolylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(p-Tolyl)piperidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolyl)piperidin-2-one is unique due to the presence of the p-tolyl group, which enhances its reactivity and potential for functionalization. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Biological Activity

LSD1 Inhibition

5-(p-Tolyl)piperidin-2-one has shown promising activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers . LSD1 plays a crucial role in maintaining cancer stem cell properties, making it an attractive target for cancer therapy.

A crystal structure study of LSD1 in complex with a derivative containing the this compound moiety revealed key insights into its binding mode:

Interaction TypeDescription
Hydrophobicp-Tolyl group interacts with conserved Phe450
Hydrogen BondingCarbonyl oxygen forms H-bond with Tyr455
π-π StackingAromatic ring stacks between Tyr455 and Tyr892

These interactions contribute to the compound's submicromolar inhibitory potency against LSD1 .

Antimicrobial Activity

Research has indicated that this compound and its derivatives exhibit antibacterial properties, particularly against Escherichia coli strains with varying lipopolysaccharide (LPS) lengths .

Case Study: E. coli Inhibition

A study examining the antibacterial activity of pyridine derivatives, including those structurally related to this compound, yielded the following results:

StrainMIC Range (μg/mL)MBC Range (μg/mL)
E. coli K120.12 - 0.211 - 4
E. coli R2-R430 - 45160 - 250

The compound showed significantly higher efficacy against the K12 strain, which lacks LPS, compared to the R2-R4 strains .

Anticancer Potential

The ability of this compound to inhibit LSD1 suggests potential applications in cancer treatment, particularly in targeting cancer stem cells .

Hedgehog Signaling Pathway

Recent studies have uncovered a role for LSD1 in the Hedgehog (Hh) signaling pathway, which is implicated in tumor growth. Inhibition of LSD1 by compounds like this compound may suppress Hh-dependent tumor growth both in vitro and in vivo .

Structure-Activity Relationships

Research on structurally similar compounds has provided insights into the structure-activity relationships of this compound:

  • The p-Tolyl group is crucial for hydrophobic interactions in binding pockets .
  • The piperidin-2-one ring contributes to the overall shape and electronic properties of the molecule.
  • Modifications to the basic structure can significantly alter biological activity and selectivity .

Future Directions

While this compound shows promise in various biological applications, further research is needed to fully elucidate its potential. Areas for future investigation include:

  • Optimization of the structure for enhanced potency and selectivity.
  • Exploration of its effects on other epigenetic targets beyond LSD1.
  • In-depth studies on its pharmacokinetics and toxicology profiles.
  • Clinical trials to assess its efficacy in cancer treatment and other therapeutic areas.

Properties

IUPAC Name

5-(4-methylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGFKPFHCUFMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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